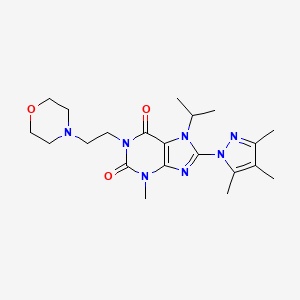

7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class. This compound is characterized by its unique structural features, including a purine core substituted with various functional groups such as isopropyl, methyl, morpholinoethyl, and trimethylpyrazolyl groups. These substitutions confer distinct chemical and biological properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is modified through alkylation and substitution reactions.

Introduction of Isopropyl and Methyl Groups: These groups are introduced via Friedel-Crafts alkylation or similar reactions, using reagents like isopropyl chloride and methyl iodide.

Attachment of the Morpholinoethyl Group: This step involves nucleophilic substitution, where a morpholine derivative reacts with an appropriate electrophilic intermediate.

Addition of the Trimethylpyrazolyl Group: The final step includes the coupling of the trimethylpyrazolyl moiety, often through a condensation reaction with a pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Key considerations include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the purine ring or the pyrazole moiety, using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the morpholinoethyl and pyrazole positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential as a biochemical probe due to its ability to interact with nucleic acids and proteins. It can be used to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Its structural similarity to purine nucleotides makes it a candidate for antiviral and anticancer research, where it may inhibit key enzymes involved in DNA replication and repair.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking the normal biochemical pathways. The morpholinoethyl and pyrazole groups enhance its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Caffeine: Another purine derivative with stimulant properties.

Theophylline: Used in respiratory diseases for its bronchodilator effects.

Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

Compared to these compounds, 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. Its combination of isopropyl, morpholinoethyl, and trimethylpyrazolyl groups is not commonly found in other purine derivatives, making it a valuable compound for specialized applications in research and industry.

Actividad Biológica

The compound 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione, often referred to as a purine derivative, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly focusing on its role as a phosphoinositide 3-kinase (PI3K) inhibitor and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the morpholino group is significant for its interaction with biological targets.

Inhibition of Phosphoinositide 3-Kinase (PI3K)

Research indicates that this compound acts as a potent inhibitor of the PI3K pathway, which is crucial in various cellular processes including cancer progression and inflammation. The interaction of the compound with the PI3K enzyme involves critical hydrogen bonding and hydrophobic interactions within the enzyme's active site. For instance:

- A hydrogen bond is formed between the morpholino oxygen atom and Val882 in the hinge region of PI3K.

- The phenyl ring of the compound occupies a pocket typically filled by ATP's ribose, suggesting that it mimics ATP binding and inhibits PI3K activity effectively .

IC50 Values and Efficacy

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against different isoforms of PI3K. The IC50 values for these compounds are reported in a comparative table:

| Compound | Structure Modification | IC50 (μM) |

|---|---|---|

| 9 | Original | 0.140 ± 0.09 |

| 11 | 4-fluoro-2-methylphenoxy | Selective for β isoform |

| 37 | Quinoline core | Potent inhibition observed |

These results highlight the potential for structural modifications to enhance selectivity and potency against specific PI3K isoforms .

Cancer Cell Lines

In studies involving various cancer cell lines, the compound demonstrated significant antiproliferative effects. For example:

- In MCF-7 breast cancer cells, treatment with the compound resulted in reduced cell viability and induced apoptosis.

- Mechanistic studies revealed that the compound triggers downstream signaling pathways associated with cell survival and proliferation inhibition .

Neuroprotective Effects

Emerging research also suggests neuroprotective properties attributed to this compound. It has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in neurotransmitter degradation. This inhibition could potentially lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, indicating therapeutic potential for neurodegenerative diseases .

Propiedades

IUPAC Name |

3-methyl-1-(2-morpholin-4-ylethyl)-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N7O3/c1-13(2)27-17-18(22-20(27)28-16(5)14(3)15(4)23-28)24(6)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h13H,7-12H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBXBBLWBYZVRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CCN4CCOCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.